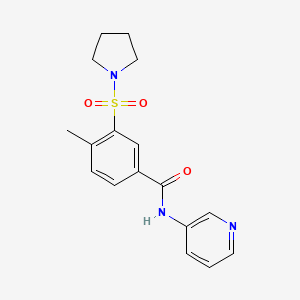
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide, also known as JNJ-17216498, is a small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in pain modulation, anxiety, and stress response. JNJ-17216498 has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders.
Mecanismo De Acción
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a role in pain modulation, anxiety, and stress response. N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide binds to the NOP receptor and blocks the binding of nociceptin/orphanin FQ peptide, which is the endogenous ligand of the receptor. This results in a reduction of pain perception and anxiety.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain perception, anxiety, and depression. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has a half-life of around 3 hours in rats and is metabolized primarily in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective antagonist of the NOP receptor, which makes it a useful tool for studying the role of the receptor in pain modulation, anxiety, and stress response. However, there are also limitations to using N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide. One area of interest is the potential therapeutic applications of the compound in pain management, addiction, and mood disorders. Further preclinical studies are needed to determine the efficacy and safety of the compound in these areas. Another area of interest is the development of new NOP receptor antagonists with improved pharmacokinetic properties, such as increased solubility and longer half-life. Finally, there is a need for further studies on the role of the NOP receptor in pain modulation, anxiety, and stress response, and the potential therapeutic applications of targeting the receptor in these areas.
Métodos De Síntesis
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 4-morpholinylmethylpiperidinecarboxylic acid followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified using column chromatography and recrystallization. The yield of the synthesis process is typically around 40%.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders. In preclinical studies, N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to be effective in reducing neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anxiolytic and antidepressant effects. In addition, N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been studied for its potential in treating drug addiction, particularly opioid addiction. It has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c18-13-4-5-16(15(19)11-13)20-17(23)22-6-2-1-3-14(22)12-21-7-9-24-10-8-21/h4-5,11,14H,1-3,6-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONCDBEGVWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCOCC2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1-adamantyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5459209.png)
![(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5459225.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459235.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5459238.png)
![4-ethyl-2-methyl-5-({1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459245.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5459253.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)

![(2S*,4S*,5R*)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5459265.png)
![2-(2-furyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5459276.png)

![7-(3-chlorophenyl)-4-{2-[ethyl(methyl)amino]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5459286.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B5459298.png)